molecular formula C11H10O2 B1596691 Ethanone, 1-(3-methyl-2-benzofuranyl)- CAS No. 23911-56-0

Ethanone, 1-(3-methyl-2-benzofuranyl)-

Cat. No.: B1596691
CAS No.: 23911-56-0
M. Wt: 174.2 g/mol
InChI Key: MTNZPWYMBRSDTL-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-methyl-2-benzofuranyl)- is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-(3-methyl-2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-methyl-2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZPWYMBRSDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074357
Record name Ethanone, 1-(3-methyl-2-benzofuranyl)-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23911-56-0
Record name 1-(3-Methyl-2-benzofuranyl)ethanone
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Record name Ethanone, 1-(3-methyl-2-benzofuranyl)-
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Record name Ethanone, 1-(3-methyl-2-benzofuranyl)-
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Record name Ethanone, 1-(3-methyl-2-benzofuranyl)-
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Record name 1-(3-Methyl-2-benzofuranyl)-ethanone
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Contextualization of Ethanone, 1 3 Methyl 2 Benzofuranyl Within Contemporary Chemical and Pharmaceutical Research

Strategic Importance of Benzofuran (B130515) Core Structures in Drug Discovery and Development

The benzofuran nucleus is a fundamental structural motif in a multitude of biologically active compounds, demonstrating its versatility and strategic importance in drug discovery. nih.govnih.gov This scaffold is a key component in various pharmaceuticals and natural products known for their diverse pharmacological effects. bepls.com The inherent properties of the benzofuran ring system, including its ability to participate in various intermolecular interactions, make it an attractive framework for the design of new drugs. mdpi.com

Benzofuran derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govtaylorandfrancis.com This wide range of activities underscores the value of the benzofuran core as a starting point for the development of new therapeutic agents. nih.gov The structural rigidity and planar nature of the benzofuran system can contribute to enhanced binding affinity and selectivity for various biological targets. mdpi.com

Several approved drugs contain the benzofuran moiety, highlighting its clinical significance. bepls.com For instance, amiodarone, a potent antiarrhythmic agent, features a benzofuran core, which contributes to its high lipid solubility and tissue distribution. taylorandfrancis.com The presence of this scaffold in established therapeutic agents provides a strong rationale for its continued exploration in the quest for new and improved medicines. The ability to introduce a wide variety of substituents at different positions of the benzofuran ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, a crucial aspect of modern drug design. nih.gov

Research Trajectory and Evolving Significance of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues

The compound Ethanone, 1-(3-methyl-2-benzofuranyl)-, with its characteristic acetyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring, has served as a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. Research has increasingly focused on the synthesis and biological evaluation of analogues of this compound, leading to the discovery of molecules with promising anticancer and antibacterial activities. mdpi.comresearchgate.net

A key research trajectory has been the systematic modification of the core structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- to explore the structure-activity relationships (SAR) of the resulting analogues. These modifications often involve the introduction of various substituents onto the benzofuran ring system to modulate the electronic and steric properties of the molecule and, consequently, its biological activity. mdpi.com

One notable area of investigation has been the synthesis of bromoalkyl and bromoacetyl derivatives of benzofurans, which have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com For example, a series of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were synthesized and evaluated for their biological activity. mdpi.comresearchgate.net These studies revealed that the introduction of bromine and alkoxy groups at specific positions on the benzofuran ring significantly influenced the cytotoxic and antibacterial properties of the compounds.

The evolving significance of Ethanone, 1-(3-methyl-2-benzofuranyl)- analogues is highlighted by the detailed investigation of their mechanisms of action. For instance, some of the most active derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a highly sought-after characteristic for anticancer agents. mdpi.comresearchgate.net Furthermore, studies have indicated that these compounds can exert their effects through the generation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.com

The research into these analogues is not limited to their anticancer potential. Some derivatives have also exhibited moderate to good activity against various bacterial strains, suggesting their potential as a basis for the development of new antimicrobial agents. mdpi.comresearchgate.net The ability to generate a library of analogues from a common scaffold like Ethanone, 1-(3-methyl-2-benzofuranyl)- and screen them for a variety of biological activities is a powerful strategy in modern drug discovery.

The detailed findings from these research efforts are often presented in data tables that allow for a clear comparison of the structure and activity of the different analogues.

Cytotoxicity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues against Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)
6 4,6-dimethoxy, 3-bromomethylK562 (Chronic Myelogenous Leukemia)10.3 ± 1.2
8 4-ethoxy, 3-bromomethylK562 (Chronic Myelogenous Leukemia)12.5 ± 1.8
6 4,6-dimethoxy, 3-bromomethylPC3 (Prostate Cancer)>100
8 4-ethoxy, 3-bromomethylPC3 (Prostate Cancer)>100
6 4,6-dimethoxy, 3-bromomethylSW620 (Colon Cancer)>100
8 4-ethoxy, 3-bromomethylSW620 (Colon Cancer)>100
6 4,6-dimethoxy, 3-bromomethylCaki 1 (Kidney Cancer)>100
8 4-ethoxy, 3-bromomethylCaki 1 (Kidney Cancer)>100
6 4,6-dimethoxy, 3-bromomethylHaCaT (Healthy Keratinocytes)>100
8 4-ethoxy, 3-bromomethylHaCaT (Healthy Keratinocytes)>100

Data sourced from a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. mdpi.comresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Antibacterial Activity of an Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogue

CompoundBacterial StrainMIC (µg/mL)
7 Staphylococcus aureus (ATCC 25923)32
7 Staphylococcus epidermidis (ATCC 12228)16
7 Enterococcus faecalis (ATCC 29212)64
7 Bacillus subtilis (ATCC 6633)16
7 Escherichia coli (ATCC 25922)>64
7 Pseudomonas aeruginosa (ATCC 27853)>64
7 Proteus mirabilis (clinical strain)>64
7 Klebsiella pneumoniae (clinical strain)>64

Data for compound 7, a 4,6-dimethoxy-3-bromo-7-bromoacetyl derivative. mdpi.comresearchgate.net The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The continued exploration of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives holds considerable promise for the discovery of novel therapeutic agents with improved efficacy and selectivity. The strategic combination of rational drug design, synthetic chemistry, and comprehensive biological evaluation will undoubtedly pave the way for new breakthroughs in the treatment of various diseases.

Synthetic Methodologies and Chemical Transformations of Ethanone, 1 3 Methyl 2 Benzofuranyl

De Novo Synthesis Approaches to the 2-Acylbenzofuran Scaffold

The formation of the 2-acyl-3-methylbenzofuran structure, the central framework of Ethanone, 1-(3-methyl-2-benzofuranyl)-, is achieved through several reliable synthetic routes. These methods prioritize regioselectivity to ensure the desired substitution pattern.

Condensation Reactions Involving Phenolic Precursors and Alpha-Halo Ketones (e.g., chloroacetone)

A primary and widely utilized method for synthesizing Ethanone, 1-(3-methyl-2-benzofuranyl)- involves the reaction between an appropriate phenolic precursor and an alpha-halo ketone. researchgate.net Specifically, the synthesis is commonly achieved through the condensation of 2-hydroxyacetophenone (B1195853) with chloroacetone (B47974). smolecule.comchemicalbook.comchemicalbook.com This reaction builds the benzofuran (B130515) ring system with the required methyl and acetyl groups at the C3 and C2 positions, respectively.

The general scheme for this synthesis can be outlined as follows:

Starting Materials : An o-hydroxyacetophenone and chloroacetone are used as the key reactants. researchgate.netmdpi.com

Reaction Conditions : The condensation is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like acetone. rasayanjournal.co.in

Mechanism : The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group by chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

This approach is valued for its directness and efficiency in assembling the core structure of the target molecule.

Cyclization Strategies for Benzofuran Ring Formation

The formation of the benzofuran ring is the crucial step in the synthesis. While the condensation described above often incorporates the cyclization in a one-pot procedure, other distinct cyclization strategies are also employed in benzofuran synthesis.

One notable method is the cyclodehydration of α-phenoxy ketones, which can be effectively promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net This process provides a facile route to 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net Another strategy involves a titanium tetrachloride-promoted reaction between phenols and α-haloketones, which combines a Friedel–Crafts-like alkylation with intramolecular cyclodehydration in a single step to afford the benzofuran scaffold with high regioselectivity. nih.gov

Acylation Reactions at the Benzofuran C2-Position

While building the scaffold with the acyl group already in place (as in section 2.1.1) is common, another theoretical approach is the direct acylation of a pre-formed 3-methylbenzofuran (B1293835) ring. However, this route presents challenges. Standard Friedel-Crafts acylation of benzofurans can suffer from low regioselectivity, yielding a mixture of C2 and C3 acylated products. nih.govrsc.orgresearchgate.net

To overcome these selectivity issues, alternative C-acylation methods have been developed for related heterocyclic systems. For instance, the C-acylation of 2-methylfuran (B129897) and thiophene (B33073) has been successfully achieved using N-acylbenzotriazoles in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) or zinc bromide (ZnBr2). core.ac.uk This approach offers a milder alternative to classical Friedel-Crafts conditions and could potentially be applied to the 3-methylbenzofuran system to achieve more controlled C2-acylation. core.ac.uk

Functionalization and Derivatization Strategies for Ethanone, 1-(3-methyl-2-benzofuranyl)-

Once the core structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- is synthesized, it can be further modified to create a range of derivatives. These transformations typically target the peripheral methyl group or the benzene (B151609) ring.

Halogenation at Peripheral and Core Positions (e.g., N-bromosuccinimide reactions)

A key functionalization strategy is the halogenation of the methyl group at the C3 position. This benzylic position is susceptible to radical halogenation. youtube.com N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors allylic or benzylic bromination over competing reactions like addition to the aromatic ring. mdpi.commasterorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out by refluxing Ethanone, 1-(3-methyl-2-benzofuranyl)- or its substituted analogues with NBS and a radical initiator, such as benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride (CCl4). researchgate.netmdpi.com This selectively yields the 3-(bromomethyl) derivative. mdpi.com In some cases, particularly with electron-rich benzofuran rings (e.g., those containing methoxy (B1213986) groups), further bromination can occur on the benzene ring itself. mdpi.com

Table 1: Examples of Brominated Derivatives Synthesized from Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues Data sourced from Napiórkowska et al. (2024) mdpi.com

Compound NameYield (%)Melting Point (°C)Molecular Formula
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone30%103–106C12H11BrO3
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone30%132–136C13H13BrO4
1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone60%108–113C13H13BrO3
1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone60%98–105C13H13BrO3

Introduction of Oxygen-Containing Functional Groups (e.g., methoxy, ethoxy)

Oxygen-containing functional groups like methoxy (-OCH3) and ethoxy (-OCH2CH3) are commonly introduced by using appropriately substituted phenolic precursors during the initial de novo synthesis. researchgate.netmdpi.com For example, starting with a methoxy- or ethoxy-substituted o-hydroxyacetophenone in the condensation reaction with chloroacetone leads to the formation of a benzofuran ring with these groups already incorporated onto the benzene portion of the scaffold. mdpi.com

Research has shown the successful synthesis of a variety of derivatives where these alkoxy groups are present. researchgate.netnih.gov These functionalized scaffolds can then undergo further reactions, such as the NBS bromination described previously, to generate multifunctional derivatives. mdpi.com The presence of electron-donating methoxy groups can influence subsequent reactions, for instance, by activating the benzene ring towards further electrophilic substitution. mdpi.com

Table 2: Examples of Oxygen-Containing and Bromo-Oxygenated Derivatives Data sourced from Napiórkowska et al. (2024) mdpi.com

Compound NameYield (%)Melting Point (°C)Molecular Formula
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone70%80–82C12H12O3
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone70%110–112C13H14O4
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone30%103–106C12H11BrO3
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone30%132–136C13H13BrO4
1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone60%98–105C13H13BrO3

Formation of Chalcone (B49325) and Pyrazoline Derivatives

The acetyl group of 1-(3-methyl-2-benzofuranyl)ethanone is a key functional group for chain-extension reactions, most notably the Claisen-Schmidt condensation, to form chalcones. These chalcones are versatile intermediates for the synthesis of other heterocyclic systems, such as pyrazolines.

The synthesis of chalcones from aryl ketones is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. In this reaction, the ketone is deprotonated by a base (e.g., NaOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

These resulting chalcones can be readily converted into pyrazoline derivatives. The most common method involves the cyclization of the α,β-unsaturated carbonyl system with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. ikm.org.myresearchgate.net The reaction proceeds by the addition of hydrazine to the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. ikm.org.my For instance, reacting chalcones with hydrazine hydrate in refluxing ethanol (B145695) is a standard procedure for obtaining pyrazoline derivatives. researchgate.net If acetic acid is used as the solvent, N-acetylated pyrazolines can be formed. researchgate.net Yields for chalcone synthesis can range from approximately 48% to over 88%, while subsequent pyrazoline formation can yield products in the range of 50% to 82%. researchgate.netwikipedia.org

Table 1: Examples of Chalcone and Pyrazoline Synthesis Methodologies
Reaction TypeReactantsKey Reagents/ConditionsProduct TypeReported YieldsReference
Claisen-Schmidt CondensationAryl Ketone + Aromatic Aldehyde50% NaOHChalcone47.8% - 88.4% researchgate.netwikipedia.org
Pyrazoline SynthesisChalcone + Hydrazine HydrateEthanol, RefluxPyrazolineHigh Yield researchgate.net
Chalcone + Hydrazine + Acetic AcidAcetic AcidN-acetyl-pyrazoline50.8% - 82.4% researchgate.netwikipedia.org

Esterification and Amidation Reactions

While Ethanone, 1-(3-methyl-2-benzofuranyl)- does not possess a carboxylic acid group for direct esterification or amidation, derivatives of this compound can be readily functionalized. A common strategy involves the introduction of a carboxyl group onto the benzofuran ring system. For example, derivatives like 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid serve as key intermediates. nih.gov

This carboxylic acid derivative can then undergo standard esterification, for instance, by reaction with an alcohol under acidic conditions, or amidation. The synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide has been documented, demonstrating the viability of forming amide bonds from these benzofuran systems. nih.gov Another approach involves the hydrolysis of a corresponding methyl ester using a base like sodium hydroxide (B78521) to yield the carboxylic acid, which can then be used for further transformations. nih.gov

Table 2: Synthesis of Ester and Amide Derivatives of Benzofurans
Starting MaterialReactionProductReference
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic AcidAmidation7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide nih.gov
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylateSaponification (Ester Hydrolysis)6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic Acid nih.gov

Incorporation of Heterocyclic Moieties (e.g., imidazole (B134444), pyrazole (B372694), benzoxazine)

The 1-(3-methyl-2-benzofuranyl)ethanone framework is a valuable platform for the synthesis of more complex molecules featuring additional heterocyclic rings.

Pyrazole: As discussed previously (Section 2.2.3), pyrazole derivatives are readily synthesized from the chalcones derived from 1-(3-methyl-2-benzofuranyl)ethanone. ikm.org.my The reaction of these chalcone intermediates with hydrazines is a fundamental route to pyrazolines, which are dihydropyrazoles. researchgate.net

Imidazole: Fused imidazole systems can be constructed from benzofuran precursors. For example, a series of 2-(6-methyl-benzofuran-3-ylmethyl)-imidazo[2,1-b] ikm.org.mywikipedia.orglookchem.comthiadiazoles has been synthesized, demonstrating the linkage of a benzofuran moiety to an imidazole-containing ring system. nih.gov General methods for imidazole synthesis, such as the Debus-Radziszewski reaction, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, which could be adapted for suitably modified benzofuran precursors. wikipedia.org

Benzoxazine: The benzofuran nucleus can be coupled with 1,3-benzoxazine and 1,3-benzoxazin-2-one systems. One synthetic route begins with a benzofuran-2-carbohydrazide intermediate. This is reacted with salicylaldehyde, reduced with sodium borohydride, and finally treated with formaldehyde (B43269) to achieve cyclization into a 2H-3-(benzofuran-2-carboxamidyl)-3,4-dihydro-1,3-benzoxazine structure. lookchem.com

Other Heterocycles: The reactivity of the acetyl group can be exploited to build other rings. For instance, 2-acetylbenzofuran (B162037) can be reacted with 2-aminobenzothiazole (B30445) to form a Schiff base. This intermediate then undergoes a Staudinger reaction with acid chlorides to yield 4-azetidin-2-one derivatives, effectively incorporating a four-membered heterocyclic ring. nih.gov

Mechanistic Studies and Reaction Optimization in Synthetic Routes

The optimization of synthetic routes leading to derivatives of 1-(3-methyl-2-benzofuranyl)ethanone focuses on improving yields and purity by carefully controlling reaction conditions.

The initial synthesis of the 1-(3-methyl-2-benzofuranyl)ethanone core itself, from o-hydroxyacetophenone and chloroacetone, can be optimized by using potassium carbonate as the base in acetonitrile (B52724) at an elevated temperature (80 °C) for an extended period (48–96 hours). mdpi.com Further derivatization, such as bromination of the 3-methyl group using N-bromosuccinimide (NBS), creates a reactive handle for subsequent reactions. mdpi.com

In the formation of chalcones via the Claisen-Schmidt condensation, the mechanism involves the formation of a resonance-stabilized enolate under basic conditions, which then performs a nucleophilic attack on the aldehyde. The subsequent elimination of a water molecule is the driving force for the reaction, leading to the conjugated system. The choice of solvent and base concentration are critical for optimizing yields. researchgate.net

For the synthesis of pyrazolines from chalcones, the mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated system (Michael addition), or on the carbonyl carbon. This is followed by intramolecular cyclization and dehydration. The reaction conditions, such as using ethanol as a solvent at reflux temperature, have been found to be effective for producing high yields of pyrazolines. researchgate.net The use of microwave irradiation has also been explored as a method to accelerate these types of reactions. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Ethanone, 1 3 Methyl 2 Benzofuranyl and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the atomic arrangement within a compound. For "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its derivatives, ¹H and ¹³C NMR are fundamental techniques for confirming their synthesized structures. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the case of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs, characteristic chemical shifts are observed that confirm the presence of the benzofuran (B130515) core, the methyl group, and the acetyl moiety.

For instance, in a series of synthesized 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the methyl protons of the acetyl group typically appear as a singlet around δ 2.62 ppm, while the methyl protons at the 3-position of the benzofuran ring resonate at approximately δ 2.57 ppm. mdpi.com The aromatic protons of the benzofuran ring system exhibit multiplets in the range of δ 6.58-7.44 ppm, with their specific shifts and coupling patterns depending on the substitution pattern on the benzene (B151609) ring. mdpi.com

¹H NMR Data for Selected Analogs of Ethanone, 1-(3-methyl-2-benzofuranyl)-

Compound-CH₃ (acetyl) (s, 3H)-CH₃ (ring) (s, 3H)Ar-H (m)Other ProtonsReference
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone2.35 ppm1.79 ppm6.58 ppm, 6.94 ppm3.87 ppm (s, 3H, -OCH₃), 4.00 ppm (s, 3H, -OCH₃) mdpi.com
1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone2.76 ppm2.57 ppm6.58 ppm, 7.04 ppm, 7.32 ppm1.49 ppm (t, 3H, -CH₂-CH₃), 4.14 ppm (q, 2H, -CH₂-CH₃) mdpi.com
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone2.62 ppm-7.14 ppm, 7.44 ppm3.89 ppm (s, 3H, -OCH₃), 5.03 ppm (s, 2H, -CH₂Br) mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon skeleton.

In the ¹³C NMR spectra of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" analogs, the carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift around δ 191 ppm. mdpi.com The methyl carbons of the acetyl and ring methyl groups appear at approximately δ 28 ppm and δ 11 ppm, respectively. The carbons of the benzofuran ring system resonate in the aromatic region (δ 102-157 ppm), with their precise chemical shifts influenced by the substituents on the ring. mdpi.com

¹³C NMR Data for Selected Analogs of Ethanone, 1-(3-methyl-2-benzofuranyl)-

CompoundC=O-CH₃ (acetyl)-CH₃ (ring)Benzofuran Ring CarbonsOther CarbonsReference
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone190.95 ppm28.04 ppm10.77 ppm108.64, 114.82, 125.48, 128.83, 133.86, 147.25, 148.57, 151.38 ppm57.16, 61.18 ppm (-OCH₃) mdpi.com
1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone191.10 ppm27.92 ppm11.34 ppm103.81, 104.61, 119.16, 125.60, 129.01, 147.15, 155.35, 156.33 ppm14.71, 63.86 ppm (-OCH₂CH₃) mdpi.com
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone191.27 ppm27.62 ppm-102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59 ppm21.16 ppm (-CH₂Br), 55.90 ppm (-OCH₃) mdpi.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons within a molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govresearchgate.net For "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.com

Under collision-induced dissociation (CID) conditions, these precursor ions undergo fragmentation, yielding a series of product ions. The fragmentation patterns are characteristic of the compound's structure. For 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and the elimination of small neutral molecules like carbon monoxide (CO). researchgate.net The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure and can help in the identification of unknown analogs.

High-Resolution Mass Spectrometry (HRMS) Data for Selected Analogs

CompoundMolecular FormulaCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺Reference
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanoneC₁₃H₁₄O₄257.0790257.0779 mdpi.com
1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanoneC₁₃H₁₄O₃241.0841241.0836 mdpi.com
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanoneC₁₂H₁₁BrO₃306.9770306.9783 mdpi.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs displays characteristic absorption bands corresponding to the various functional groups within the molecule.

A strong absorption band in the region of 1635-1710 cm⁻¹ is indicative of the C=O stretching vibration of the acetyl group. nih.govpressbooks.pub The stretching vibrations of the C-H bonds in the aromatic ring and the methyl groups are typically observed in the range of 2850-3100 cm⁻¹. vscht.cz The C-O-C stretching vibrations of the benzofuran ether linkage usually appear in the 1050-1260 cm⁻¹ region. libretexts.org The presence and specific positions of these bands provide strong evidence for the compound's functional group composition.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretch1635 - 1710 nih.govpressbooks.pub
Aromatic C-HStretch3000 - 3100 vscht.czlibretexts.org
Alkyl C-HStretch2850 - 3000 vscht.cz
Aromatic C=CStretch1400 - 1600 vscht.czlibretexts.org
Ether C-O-CStretch1050 - 1260 libretexts.org

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture

The resulting crystal structures have confirmed the planar nature of the benzofuran ring system and have provided detailed insights into the orientation of the acetyl group and other substituents. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as π–π stacking of the heterocyclic rings, which can influence the physical properties of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The purification and assessment of purity for Ethanone, 1-(3-methyl-2-benzofuranyl)- and its analogs are critically dependent on a variety of chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities generated during synthesis. The selection of a specific chromatographic technique is dictated by the scale of the separation, the physicochemical properties of the compounds involved, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for both the analysis and purification of Ethanone, 1-(3-methyl-2-benzofuranyl)-. A reverse-phase (RP) HPLC method has been described for its separation. researchgate.net This technique typically employs a non-polar stationary phase and a polar mobile phase. For the analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been utilized. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape and resolution. researchgate.netresearchgate.net For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. researchgate.netresearchgate.net This HPLC method is scalable, allowing for its adaptation to preparative separation for the isolation of impurities. researchgate.netresearchgate.net

For the separation of related benzofuran ketones, quantitative HPLC methods have been developed. For instance, a method to measure tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone in plant extracts has been established, highlighting the utility of HPLC in the analysis of complex mixtures containing benzofuran derivatives. nih.gov

Column chromatography is another indispensable technique for the purification of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives, particularly for larger scale preparations. Silica (B1680970) gel is a commonly used stationary phase for this purpose. rsc.orgnih.gov The separation is achieved by eluting the mixture through the column with a suitable solvent system, with the polarity of the eluent being a critical parameter. For the purification of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, a mobile phase of hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) has been employed. rsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for the preliminary assessment of purity. It is also used to identify appropriate solvent systems for column chromatography. For benzofuran derivatives, TLC is performed on plates pre-coated with silica gel GF254. researchgate.net Visualization of the separated spots can be achieved under UV light.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. While specific GC parameters for Ethanone, 1-(3-methyl-2-benzofuranyl)- are not extensively detailed in the available literature, GC-MS has been used for the analysis of various benzofuran derivatives. The choice of the capillary column and the temperature program are crucial for achieving good separation of isomers and related compounds. researchgate.net

The table below summarizes the chromatographic conditions that have been reported for the analysis and purification of Ethanone, 1-(3-methyl-2-benzofuranyl)- and related compounds.

Chromatographic Technique Stationary Phase Mobile Phase/Eluent Compound(s) Detection Reference(s)
High-Performance Liquid Chromatography (HPLC)Newcrom R1 (Reverse-Phase)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)Ethanone, 1-(3-methyl-2-benzofuranyl)-UV/MS researchgate.netresearchgate.net
Column ChromatographySilica GelHexane / Ethyl AcetateDerivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone- rsc.org
Thin-Layer Chromatography (TLC)Silica Gel GF254Not specified in detailBenzofuran derivativesUV Light researchgate.net

Pharmacological Spectrum and Biological Activities of Ethanone, 1 3 Methyl 2 Benzofuranyl and Its Derivatives

Antimicrobial Efficacy

The antimicrobial potential of derivatives based on the 1-(3-methyl-2-benzofuranyl)-ethanone scaffold has been a subject of scientific investigation, exploring their effectiveness against a range of pathogenic microbes. Research has focused on how chemical modifications to the parent structure influence activity against both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their in-vitro antibacterial properties. tsijournals.com In a study involving nine different derivatives, only one compound demonstrated significant antibacterial effects. tsijournals.comrjptonline.org This active compound, a brominated derivative, showed moderate, targeted activity primarily against Gram-positive bacteria. tsijournals.com

The presence of a bromine atom substituted on the aromatic ring was identified as a critical factor for the observed antibacterial action. The other synthesized derivatives, which lacked this specific substitution, did not exhibit any antimicrobial activity against the tested bacterial strains. Notably, the active brominated derivative did not show efficacy against the tested Gram-negative pathogens or against a panel of clinical bacterial strains. tsijournals.com Some studies have also explored the antibacterial potential of related structures derived from 5-chloro-3-methyl-2-acetylbenzofuran, a close analogue of the core compound. tsijournals.com These derivatives, including quinoxaline (B1680401) methanes, were tested against S. aureus (Gram-positive) and E. coli (Gram-negative), with some showing good activity compared to standard drugs. tsijournals.com

Antifungal Activity Assessment

The antifungal properties of compounds derived from the benzofuran (B130515) structure have also been explored. Research into derivatives of 5-chloro-3-methyl-2-acetylbenzofuran, an analogue of the primary compound, has shown notable antifungal potential. tsijournals.com In one study, quinoxaline derivatives were synthesized and tested against the fungi Aspergillus niger and Candida albicans. tsijournals.com Several of these compounds displayed marked antifungal activity, while others showed moderate effects when compared to the standard antifungal agent, griseofulvin. tsijournals.com

Further research on different heterocyclic structures derived from 5-chloro-3-methyl-2-acetylbenzofuran, such as benzofuro[3,2-d]pyrimidines, also confirmed antifungal capabilities. researchgate.net Specific derivatives from this class were found to be effective against Aspergillus flavus and Candida neoformans. researchgate.net

Derivative ClassStarting MaterialTested FungiObserved ActivityReference
Quinoxaline Methanes 5-chloro-3-methyl-2-acetylbenzofuranAspergillus niger, Candida albicansMarked to moderate activity tsijournals.com
Benzofuro[3,2-d]pyrimidines 5-chloro-3-methyl-2-acetylbenzofuranAspergillus flavus, Candida neoformansGood activity observed for compounds 4c, 5c, 10c-e researchgate.net

Determination of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentrations (MICs) are a standard measure of an antimicrobial's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. sphinxsai.com For the derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, MIC values were determined to quantify their antibacterial efficacy. tsijournals.com

In these studies, only a single brominated derivative, compound 7, exhibited noteworthy activity. tsijournals.comrjptonline.org Its MIC values were established against a panel of standard Gram-positive bacterial strains, ranging from 16 to 64 µg/mL. tsijournals.com The compound showed inhibitory properties against most of the tested Gram-positive strains, with the exception of S. aureus NCTC 4163. However, when tested against clinical strains, this derivative was found to be inactive, with MIC values greater than 250 µg/mL.

Bacterial Strain (Gram-Positive)Minimum Inhibitory Concentration (MIC) in µg/mLReference
Bacillus subtilis ATCC 663316 tsijournals.com
Bacillus cereus ATCC 1177832 tsijournals.com
Staphylococcus epidermidis ATCC 1222864 tsijournals.com
Micrococcus luteus ATCC 1024016 tsijournals.com
Staphylococcus aureus NCTC 4163>250 tsijournals.com

Antioxidant Properties and Radical Scavenging Capabilities

While some benzofuran derivatives have been investigated for their biological activities, research into the specific antioxidant and radical scavenging properties of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its direct derivatives is still emerging. Some related compounds have shown pro-oxidative effects in certain biological systems, such as increasing reactive oxygen species (ROS) in cancer cells. tsijournals.comrjptonline.org

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. researchgate.net The assay measures the reduction of the stable DPPH radical, which is visually indicated by a color change. researchgate.net

While studies focusing directly on Ethanone, 1-(3-methyl-2-benzofuranyl)- are limited, research on structurally related compounds has provided some insights. A study on benzofuro[3,2-d]pyrimidine derivatives, which were synthesized from a 5-chloro-3-methyl-2-acetylbenzofuran precursor, evaluated their antioxidant potential using the DPPH method. researchgate.net The results revealed that several of these compounds, specifically 4b-c, 5a-b, 10c, and 10f, exhibited good DPPH radical scavenging activity. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common laboratory test used to quantify the total antioxidant capacity of a sample. The method is based on the ability of antioxidants to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically. This assay provides a direct measure of the electron-donating capacity of the antioxidants present. researchgate.net

Despite the utility of the FRAP assay in pharmacological and food science research for assessing antioxidant potential, specific studies applying this method to evaluate Ethanone, 1-(3-methyl-2-benzofuranyl)- or its immediate derivatives were not prominent in the reviewed scientific literature.

Metal Chelating Activity

The ability of a compound to chelate metal ions is a significant area of research, particularly in the context of diseases where metal dyshomeostasis is implicated, such as neurodegenerative disorders. For the benzofuran class of compounds, metal chelating properties have been reported.

Studies on various benzofuran derivatives have demonstrated their capacity to engage in metal chelation. For instance, a series of benzofuran-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant properties, which included metal chelating activity. researchgate.net One of the benzamide (B126) compounds in this series showed effective metal chelate activity. researchgate.net In another study, benzofuranyl esters were assessed for their antioxidant capabilities, with compound 4a specifically noted for its metal chelating activity (27.11% ± 1.06%). nih.gov Furthermore, research into multifunctional agents for Alzheimer's disease has highlighted metal chelation as a key property of some benzofuran derivatives. nih.govtandfonline.com For example, certain tryptoline (B14887) and tryptamine (B22526) derivatives incorporating a benzofuran scaffold showed moderate metal chelating properties, with chelation percentages reaching up to 66.45% at a concentration of 100 µM. nih.gov

While the broader class of benzofurans shows potential for metal chelation, specific studies focusing solely on the metal chelating activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- are not extensively documented in the reviewed literature.

Table 1: Metal Chelating Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassFindingSource
Benzofuranyl ester (Compound 4a)Showed 27.11% ± 1.06% metal chelating activity. nih.gov
Benzamide derivativeExhibited effective metal chelate activity. researchgate.net
Tryptoline/Tryptamine derivativesDisplayed moderate metal chelating properties (up to 66.45% at 100 µM). nih.gov

Anti-inflammatory Response Modulation

Inflammation is a critical biological response, and its modulation is a key target for therapeutic intervention. Derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- have been investigated for their anti-inflammatory potential, particularly through their interaction with inflammatory signaling molecules.

Research has shown that certain derivatives can inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6). In studies involving the chronic myelogenous leukemia cell line (K562), specific bromomethyl derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated an ability to decrease IL-6 secretion. This effect points to the potential of these compounds to interfere with inflammatory pathways that are often dysregulated in cancer and other inflammatory conditions.

Table 2: Anti-inflammatory Activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Derivatives

Cell LineCompound TypeActivity ObservedSource
K562 (Leukemia)Bromomethyl derivativesInhibition of pro-inflammatory interleukin-6 (IL-6) release. heteroletters.org

Neuroprotective Investigations

The search for neuroprotective agents is a major focus in medicinal chemistry, aimed at finding compounds that can defend neurons from injury or degeneration. The benzofuran scaffold is present in molecules that have been explored for such properties.

Several studies confirm that benzofuran derivatives are of significant interest for their neuroprotective potential. nih.govnih.govfrontiersin.org Research has identified a series of benzofuran derivatives that exhibit neuroprotective activity, particularly when acting in collaboration with insulin-like growth factor 1 (IGF-1). nih.gov One study identified a specific derivative, compound 8 , as having potent activity and the ability to penetrate the brain. nih.gov Further investigations into bioactive compounds from Cortex Mori Radicis isolated several isoprenylated benzofuran-type stilbenes, including moracin O and moracin P , which showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. mdpi.com The mechanism for this neuroprotection is suggested to be mediated by the mGluR1 pathway. mdpi.com While the benzofuran class shows promise, specific neuroprotective studies centered on Ethanone, 1-(3-methyl-2-benzofuranyl)- itself are limited in the available literature.

Table 3: Neuroprotective Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassFindingProposed MechanismSource
Isoprenylated benzofuran-type stilbenes (moracin O, moracin P)Significant protection against glutamate-induced cell death.Mediated by mGluR1 pathway. mdpi.com
Compound 8 (a benzofuran derivative)Potent neuroprotective activity in collaboration with IGF-1; brain penetrable.Enhances IGF-1's neuroprotective effect. nih.gov

Broader Pharmacological Landscapes: Antiviral, Antihyperglycemic, Analgesic Activities

Beyond the specific areas previously discussed, derivatives of the benzofuran scaffold have been evaluated across a wider range of pharmacological activities, demonstrating the versatility of this chemical class.

Antiviral Activity: New derivatives of benzofuran have been synthesized and tested for their in vitro activity against various DNA and RNA viruses. Specific compounds demonstrated notable and specific antiviral effects. For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against the respiratory syncytial virus (RSV) in HeLa cells. Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane , showed activity against the influenza A virus in MDCK cells.

Antihyperglycemic Activity: The potential for benzofuran derivatives to act as antihyperglycemic agents has also been explored. Research has identified novel benzofuran biphenyls that function as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin (B600854) receptor. acs.org Inhibition of PTP1B is considered a viable strategy for treating Type 2 diabetes. acs.org One compound from this series, compound 68 , effectively normalized plasma glucose levels in in vivo models. acs.org Additionally, benzofuran derivatives isolated from the fruit of Choerospondias axillaris showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values as low as 2.26 µM. mdpi.com

Analgesic Activity: The analgesic, or pain-relieving, properties of benzofuran derivatives have been a subject of investigation. Studies have revealed that certain benzofuran derivatives possess analgesic effects. researchgate.netgoogle.com For example, bioactive benzofurans isolated from Cortex Mori Radicis, specifically moracin O and moracin P , demonstrated remarkable inhibition of acetic acid-induced pain in animal models. mdpi.com In a separate study, novel imidazo[2,1-b] researchgate.netnih.govtandfonline.comthiadiazole-containing benzofuran derivatives were synthesized, with two compounds proving to be potent analgesic agents in screening tests. ingentaconnect.com

Table 4: Broader Pharmacological Activities of Benzofuran Derivatives

ActivityCompound/Derivative ClassSpecific FindingSource
Antiviral 1-(7-dodecyloxy-2-benzofuranyl)ethanoneSpecific activity against respiratory syncytial virus (RSV).
1-(7-tridecyloxy-2-benzofuranyl)ethanoneSpecific activity against respiratory syncytial virus (RSV).
[di(2-acetylbenzofuranyl-7-oxy)]-n-propaneActivity against influenza A virus.
Antihyperglycemic Benzofuran biphenyls (e.g., compound 68)Potent inhibitors of PTP1B; normalized plasma glucose in vivo. acs.org
Benzofuran derivatives from C. axillarisSignificant α-glucosidase inhibition (IC50 values from 2.26 to 4.5 µM). mdpi.com
Analgesic Moracin O and Moracin PRemarkable inhibition of acetic acid-induced pain. mdpi.com
Imidazo[2,1-b] researchgate.netnih.govtandfonline.comthiadiazole derivativesTwo compounds identified as potent analgesic agents. ingentaconnect.com

Structure Activity Relationship Sar and Rational Design of Ethanone, 1 3 Methyl 2 Benzofuranyl Analogues

Influence of Substituent Position and Electronic Nature on Bioactivity

The biological activity of benzofuran (B130515) derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzene (B151609) ring and the furan (B31954) ring can lead to significant changes in potency and selectivity for various biological targets. nih.govnih.gov

The introduction of substituents at specific positions within the benzofuran nucleus can result in new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov For instance, substitutions at the C-2 and C-5 positions of the benzofuran ring have been identified as critical for cytotoxic and antibacterial activities. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with its biological target.

Research into the anticancer properties of benzofuran derivatives has shown that the addition of halogen atoms such as bromine, chlorine, or fluorine often leads to a significant increase in anticancer activity. nih.gov This is attributed to their ability to alter the electronic distribution and hydrophobicity of the molecule, which can enhance its binding affinity to target proteins. nih.gov Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity. nih.gov

The nature of the substituent also dictates its effect on bioactivity. Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, like fluoro (-F), have been strategically placed on the benzofuran scaffold to probe their impact on inhibitory activities. researchgate.net For example, in the development of selective SIRT2 inhibitors, both electron-donating and electron-withdrawing groups were attached at the 6-position of the benzofuran moiety to explore the SAR. researchgate.net

The following interactive table summarizes the influence of various substituents on the bioactivity of benzofuran analogues, based on findings from multiple studies.

SubstituentPositionElectronic NatureObserved Effect on BioactivityReference
Ester groupC-2Electron-withdrawingKey for cytotoxic activity. nih.gov
Heterocyclic substitutionC-2VariesAffects cytotoxicity. nih.gov
Phenyl groupC-2AromaticClosely related to antibacterial activity. nih.gov
Hydroxyl, Halogen, Amino groupsC-5Electron-donating/withdrawingClosely related to antibacterial activity. nih.gov
Methoxy groupC-6Electron-donatingExplored for SIRT2 inhibitory activity. researchgate.net
Fluoro groupC-6Electron-withdrawingExplored for SIRT2 inhibitory activity. researchgate.net
Bromoalkyl/BromoacetylVariesElectron-withdrawingExhibit high cytotoxicity. nih.gov

Stereochemical Considerations and Enantiomeric Purity Effects

While Ethanone, 1-(3-methyl-2-benzofuranyl)- itself is an achiral molecule, the introduction of chiral centers in its analogues can have significant implications for their biological activity. The differential pharmacological effects of enantiomers are a well-established principle in medicinal chemistry, arising from the three-dimensional nature of drug-receptor interactions.

The synthesis and biological evaluation of chiral benzofuran neolignans have demonstrated that individual enantiomers can exhibit distinct bioactivities. nih.gov In a study on new benzofuran neolignans, four pairs of enantiomers were separated and evaluated for their antioxidant, neuroprotective, and anti-Aβ1-42 aggregation activities. nih.gov This highlights that the specific spatial arrangement of substituents in a chiral benzofuran derivative can lead to differential interactions with biological macromolecules, resulting in varying levels of efficacy.

Furthermore, the development of chiral benzofuran receptors for the recognition of amino acid derivatives underscores the importance of stereochemistry in molecular recognition processes. rsc.orgnih.gov These receptors often mimic biological motifs, such as the oxyanion hole found in enzymes, to achieve enantioselective binding. rsc.orgnih.gov This principle can be extrapolated to the rational design of chiral analogues of Ethanone, 1-(3-methyl-2-benzofuranyl)-, where the introduction of a stereocenter could lead to enhanced selectivity and potency for a specific biological target.

Therefore, in the design of novel analogues, it is crucial to consider the potential for creating stereoisomers and to evaluate the biological activity of each enantiomer independently. The use of asymmetric synthesis or chiral chromatography to obtain enantiomerically pure compounds is a critical step in understanding the true pharmacological profile of such derivatives. acs.org

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. chemistrysteps.comscribd.com A conformational analysis, which investigates the energy differences and relative stabilities of different conformations, is essential for understanding how a molecule like Ethanone, 1-(3-methyl-2-benzofuranyl)- and its analogues might adopt a specific three-dimensional shape to bind to a biological target. libretexts.org

The principles of conformational analysis suggest that certain arrangements will be more energetically favorable than others due to factors like torsional strain and steric hindrance. libretexts.org For instance, conformations where the bulky methyl group of the ethanone moiety is eclipsed with the methyl group at the C-3 position of the benzofuran ring would likely be high in energy due to steric repulsion. Conversely, staggered conformations that minimize these steric clashes would be more stable. libretexts.org

The most stable conformation, often referred to as the bioactive conformation, is the one that the molecule adopts when it binds to its biological target. Identifying this conformation is a key goal in rational drug design. While experimental techniques like X-ray crystallography can provide this information if the molecule is co-crystallized with its target, computational methods such as molecular modeling are frequently employed to predict the preferred conformations and their relative energies. nih.gov A thorough conformational analysis can provide valuable insights for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Ligand-Receptor Interactions and Molecular Recognition Insights

Understanding the specific interactions between a ligand and its receptor at the molecular level is fundamental to rational drug design. mdpi.com For analogues of Ethanone, 1-(3-methyl-2-benzofuranyl)-, molecular docking and other computational studies have provided valuable insights into their potential binding modes and the key interactions that govern their biological activity. researchgate.netproquest.com

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net These studies have been widely applied to various benzofuran derivatives to elucidate their mechanisms of action against different biological targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netproquest.com

These computational analyses have revealed that the binding of benzofuran derivatives is often stabilized by a combination of interactions, including:

Hydrogen Bonds: These are crucial for the specific recognition between the ligand and the receptor. For example, in a series of new benzofuranone derivatives, hydrogen bonds with serine residues S3.36 and S5.46 in the 5-HT2A and D2 receptors were identified as key determinants of affinity and selectivity. acs.org

Hydrophobic Interactions: The aromatic benzofuran core and other nonpolar substituents frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: Charged or polar groups on the ligand can form electrostatic interactions with oppositely charged or polar residues on the protein.

The following interactive table summarizes key ligand-receptor interactions identified for various benzofuran derivatives from molecular docking studies.

Benzofuran Derivative ClassBiological TargetKey Interacting ResiduesType of InteractionReference
Anticancer Benzofuran DerivativesPI3KVal851Good interaction with essential residues for inhibition. researchgate.net
Antipsychotic Benzofuranone Derivatives5-HT2A and D2 ReceptorsSerine residues S3.36 and S5.46Hydrogen bonds. acs.org
Antimicrobial Benzofuran DerivativesVarious bacterial/fungal proteinsNot specifiedHydrogen bonding, hydrophobic, van der Waals, and electrostatic interactions. proquest.com
Benzofuran-substituted Urea AnaloguesP2Y(1) ReceptorNot specifiedAntagonistic binding. nih.gov

These insights into molecular recognition are instrumental in the rational design of new Ethanone, 1-(3-methyl-2-benzofuranyl)- analogues. By identifying the key interaction points, medicinal chemists can design molecules with modified substituents that are expected to form stronger or more specific interactions with the target, thereby improving their pharmacological profile.

Computational and Cheminformatics Approaches to Ethanone, 1 3 Methyl 2 Benzofuranyl Research

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen large libraries of compounds against a specific protein target to identify those with a high likelihood of binding. nih.gov For the benzofuran (B130515) class of compounds, molecular docking has been instrumental in exploring their potential as inhibitors for various therapeutic targets.

Detailed research findings show that benzofuran derivatives have been the subject of numerous docking studies to evaluate their binding potential. For instance, benzofuran-linked oxadiazole and triazole compounds were investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) enzyme. nih.gov The studies revealed that these hybrids showed good binding affinities with the Palm Site-II allosteric site of the enzyme. nih.gov In another study, new benzofuran derivatives were computationally screened as potential dual inhibitors of PI3K and VEGFR-2, two enzymes implicated in cancer progression. nih.gov Similarly, docking simulations were used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to characterize the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations provide a more dynamic picture of the interactions, helping to validate the docking predictions and understand the mechanism of binding at an atomic level. researchgate.net For example, MD simulations supported the stability of a promising compound within the binding pocket of its target enzyme in a study aimed at discovering new Mcl-1 inhibitors. researchgate.net

Table 1: Application of Molecular Docking in Benzofuran Research

Target Protein/EnzymeInvestigated Benzofuran ScaffoldKey FindingReference
EGFR-TKDBenzofuran-1,2,3-triazole hybridsIdentification of novel hits with improved binding affinity against a key anticancer target. nih.gov
HCV NS5B RdRpBenzofuran-1,3,4-oxadiazole and -1,2,4-triazole hybridsCompounds showed significant binding affinities at an allosteric site, suggesting potential for viral inhibition. nih.gov
PI3K / VEGFR-2Novel benzofuran derivativesComputational estimation of binding affinity helped identify a dual inhibitor for cancer therapy. nih.gov
Mcl-13,3-Diphenyl-2-benzofuran-1-oneVirtual screening and MD simulations led to the discovery of a new inhibitor scaffold. researchgate.net

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods can accurately predict molecular geometry, orbital energies (like HOMO and LUMO), and the distribution of electron density, which are fundamental to understanding a molecule's reactivity. researchgate.netresearchgate.net The molecular electrostatic potential (MESP) map, derived from QM calculations, is especially useful as it visualizes the electrophilic and nucleophilic regions of a molecule, predicting how it will interact with biological targets. researchgate.net

For benzofuran derivatives, DFT calculations have been used to analyze their structural and electronic characteristics. One study employed the B3LYP/6-31G(d,p) level of theory to study furan (B31954) and benzofuran, confirming the method's reliability by comparing computed vibrational frequencies with experimental data. researchgate.net Such validated methods can then be applied to larger derivatives like Ethanone, 1-(3-methyl-2-benzofuranyl)- to predict their properties. researchgate.net Another investigation on a benzofuranone derivative used DFT to analyze HOMO-LUMO energy gaps, which indicate chemical reactivity, and to generate MEP maps to identify sites susceptible to nucleophilic and electrophilic attack. researchgate.net These computational insights are crucial for predicting how the compound might engage in chemical reactions or biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. derpharmachemica.com By identifying the key physicochemical, structural, and conformational properties (descriptors) that drive the biological response, QSAR models can be used to predict the activity of newly designed analogues, thereby streamlining the drug discovery process. derpharmachemica.com

The benzofuran scaffold has been extensively studied using QSAR methodologies. scilit.comnih.gov A QSAR analysis was performed on a series of arylbenzofuran derivatives to understand their activity as histamine (B1213489) H3-receptor antagonists. derpharmachemica.com Using partial least squares (PLS) regression, a statistically significant model was generated that linked specific molecular descriptors—such as the count and separation of certain atoms—to the antagonistic activity. derpharmachemica.com Another study focused on the antioxidant activity of benzofuran derivatives, using 2D-QSAR to correlate molecular properties with biological efficacy. researchgate.net Structure-activity relationship (SAR) studies, which form the basis of QSAR, have found that substitutions at the C-2 position of the benzofuran core, where the acetyl group resides in Ethanone, 1-(3-methyl-2-benzofuranyl)-, are often critical for cytotoxic activity against cancer cells. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

Pharmacophore modeling is a powerful technique used to identify novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of compounds (virtual screening) to find new molecules that fit the model and are therefore likely to be active. nih.gov

This approach has been successfully applied to the benzofuran class. In one study, a ligand-based pharmacophore model was generated based on known active compounds. nih.gov This model, comprising essential features like hydrogen bond acceptors and hydrophobic regions, was used for the virtual screening of a database of benzofuran-1,2,3-triazole compounds to identify new hits with potentially improved binding affinity for the EGFR-TKD receptor. nih.gov Virtual screening can also be structure-based, where docking is used to screen large libraries of compounds against a target protein. nih.govnih.gov These methods are fundamental to lead optimization, allowing for the computational prediction of how small structural changes might enhance binding to a target. nih.gov

In Silico ADME/Tox Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico ADME/Tox prediction tools provide rapid assessments of these crucial parameters directly from a compound's chemical structure, helping to flag potential issues early in the discovery pipeline. ri.seresearchgate.net These computational methods can predict a wide range of properties, including drug-likeness, solubility, metabolic stability, and potential for various toxicities. semanticscholar.orgnih.gov

For benzofuran derivatives, in silico tools like SwissADME and Derek Nexus are commonly used. nih.govnih.gov After virtual screening identifies promising hits, these compounds are often subjected to ADME analysis to evaluate properties like bioavailability score, synthetic accessibility, and adherence to established criteria like Lipinski's rule of five. nih.govsemanticscholar.org For example, shortlisted benzofuran-triazole hybrids were analyzed for their ADME properties, with one lead compound showing a favorable bioavailability score of 0.55. nih.gov Toxicity prediction systems can identify structural alerts, or toxicophores, within a molecule that are associated with adverse effects such as mutagenicity or hepatotoxicity. semanticscholar.orgnih.gov A toxicological assessment of Ethanone, 1-(3-methyl-2-benzofuranyl)- indicated that the compound is not genotoxic.

Table 2: Predicted ADME/Tox Parameters for Drug Discovery

ParameterDescriptionRelevance to Drug DevelopmentReference
Lipinski's Rule of Five A set of rules to evaluate drug-likeness (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).Predicts if a compound has properties that would make it a likely orally active drug in humans. semanticscholar.org
LogSw (Water Solubility) The logarithm of the molar solubility in water.Poor solubility can lead to low absorption and bioavailability. semanticscholar.org
Bioavailability Score A score combining several parameters to predict the probability of a compound having good oral bioavailability.A key indicator of a drug's potential to reach systemic circulation after oral administration. nih.gov
CYP Inhibition Prediction of whether a compound inhibits key cytochrome P450 enzymes.Inhibition of CYPs can lead to drug-drug interactions and altered metabolism. semanticscholar.org
Toxicity Prediction Identification of structural fragments (toxicophores) linked to specific toxicities (e.g., mutagenicity, hepatotoxicity).Flags potential safety liabilities early, reducing late-stage failures. nih.gov

Synthesis and Biological Evaluation of Advanced Ethanone, 1 3 Methyl 2 Benzofuranyl Analogues

Systematic Exploration of Halogenated Derivatives

The introduction of halogens, particularly bromine, into the 1-(3-methyl-2-benzofuranyl)ethanone scaffold has been a key strategy to modulate biological activity. The synthesis of these derivatives often begins with the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the initial benzofuran (B130515) ring. mdpi.com Subsequent bromination, typically using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), yields bromomethyl derivatives. mdpi.com In some cases, such as with 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, the presence of electron-donating methoxy (B1213986) groups can facilitate further electrophilic substitution on the benzene (B151609) ring, resulting in products with two bromine atoms. mdpi.com

Biological evaluation of these halogenated compounds has revealed significant and selective cytotoxic potential against cancer cell lines. mdpi.comnih.gov For instance, a study investigating a series of nine derivatives, including five brominated compounds, tested their effects on chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cells, alongside healthy human keratinocytes (HaCaT). mdpi.comnih.gov Two bromoalkyl derivatives, compounds 6 and 8 , demonstrated notable selective cytotoxicity against the K562 leukemia cell line while showing minimal toxicity to the healthy HaCaT cells, indicating a favorable therapeutic index. mdpi.comnih.gov

Further mechanistic studies showed that the anticancer action of these compounds is linked to the induction of apoptosis. mdpi.comnih.gov Both compounds 6 and 8 were found to increase the generation of reactive oxygen species (ROS) in cancer cells and enhance the activity of executioner caspases 3/7, confirming their pro-apoptotic properties. mdpi.comnih.gov Additionally, these derivatives were shown to inhibit the secretion of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 cells. mdpi.comnih.gov The structure-activity relationship suggests that bromoalkyl and bromoacetyl modifications are crucial for the observed cytotoxicity. mdpi.com

Compound IDStructureTarget Cell LineCytotoxic Activity (IC₅₀)Selectivity
Compound 6 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Leukemia)HighSelective vs. HaCaT
Compound 8 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanoneK562 (Leukemia)HighSelective vs. HaCaT
Compound 7 Not specifiedGram-positive bacteriaModerate (MIC 16-64 µg/mL)N/A

Chalcone-Fused Benzofuran Compounds

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are well-regarded for their diverse biological activities. Fusing the benzofuran ethanone scaffold with chalcone (B49325) moieties has led to the development of potent hybrid molecules. The synthesis typically involves a Claisen-Schmidt condensation reaction between the 1-(3-methyl-2-benzofuranyl)ethanone (or a derivative) and a substituted benzaldehyde in the presence of an acid or base catalyst.

These benzofuran-based chalcone derivatives have been investigated for various therapeutic applications, including as anticancer agents. nih.gov Research has shown that these compounds can act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. For example, a series of novel benzofuran-based chalcones were synthesized and evaluated for their anti-tumor activity, with some compounds showing significant inhibitory effects on VEGFR-2 kinase. nih.gov Compound 4g from one such study not only exhibited potent anticancer activity but was also found to induce apoptosis in HCC1806 breast cancer cells in a dose-dependent manner. nih.gov

Compound IDModificationBiological TargetKey Finding
Compound 4g Chalcone derivativeVEGFR-2, HCC1806 cellsPotent anticancer activity and apoptosis induction nih.gov
Compound 4a Chalcone derivativeN/ASynthesized as part of a library of potential VEGFR-2 inhibitors nih.gov
Compound 4b Chalcone derivativeN/ASynthesized as part of a library of potential VEGFR-2 inhibitors nih.gov
Compound 4h Chalcone derivativeN/ASynthesized as part of a library of potential VEGFR-2 inhibitors nih.gov
Compound 4l Chalcone derivativeN/ASynthesized as part of a library of potential VEGFR-2 inhibitors nih.gov

Benzoxazine and Benzoxazinone Hybrid Structures

Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. These structures are known for a wide range of pharmacological properties, including antimicrobial and antitumor activities. ikm.org.my The incorporation of a benzoxazine or benzoxazinone moiety into the benzofuran ethanone framework represents a rational approach to creating hybrid molecules with potentially enhanced or novel biological activities. The synthesis of such hybrids can be achieved by reacting appropriate benzofuran precursors with components needed to form the benzoxazine ring, leveraging the chemical reactivity of the core scaffold. For instance, 3-methyl-2-benzofuranoyl chloride can serve as a starting material for the synthesis of 3,1-benzoxazine derivatives. researchgate.net These hybrid structures are explored for their potential as potent antimicrobial agents against various bacterial and fungal strains. ikm.org.myresearchgate.net

Pyrazole (B372694) and Pyrazoline Ring Incorporations

Pyrazoles and their dihydro derivatives, pyrazolines, are five-membered nitrogen-containing heterocycles that are prominent in medicinal chemistry due to their extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netscience.gov A common and effective route to synthesize benzofuran-pyrazole hybrids involves using benzofuran-chalcones as intermediates. These α,β-unsaturated ketones readily react with hydrazine (B178648) derivatives to yield the corresponding pyrazoline ring via cyclocondensation. researchgate.net

For example, 2-acetylbenzofuran (B162037) can be treated with substituted aldehydes to form chalcones, which are then reacted with reagents like thiosemicarbazide to produce 3-(benzofuran-2-yl)-4,5-dihydropyrazole-1-carbothioamides. researchgate.net These pyrazoline derivatives can be further modified to create a library of compounds for biological screening. The resulting benzofuran-pyrazole conjugates have demonstrated a range of medical applications, acting as antibacterial, anti-inflammatory, and antidiabetic agents. researchgate.net

Imidazole (B134444) and Other Nitrogen Heterocycle Conjugates

Imidazole is another five-membered nitrogen heterocycle that is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer drugs. mdpi.com Conjugating the 1-(3-methyl-2-benzofuranyl)ethanone scaffold with imidazole and other nitrogen-containing heterocycles offers a promising strategy for creating novel therapeutic agents. The synthesis of these conjugates can be tailored to link the two heterocyclic systems through various spacers and functionalities, allowing for the fine-tuning of their pharmacological profiles. These hybrid molecules are often evaluated for their antiproliferative effects against a panel of human cancer cell lines, with some derivatives showing potent activity at low micromolar concentrations. mdpi.com

Design of Multi-Target Directed Ligands based on the Benzofuran Ethanone Scaffold

The multifactorial nature of complex diseases like Alzheimer's Disease (AD) has highlighted the limitations of the traditional "one-drug, one-target" paradigm. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The benzofuran scaffold is an excellent framework for designing such MTDLs due to its chemical versatility and proven neuroprotective potential. nih.gov By strategically functionalizing the 1-(3-methyl-2-benzofuran)ethanone core, it is possible to create derivatives that modulate several pathogenic events involved in neurodegeneration. This approach aims to establish a multi-target chemical space, providing a foundation for the development of next-generation therapeutics for complex illnesses. nih.gov

Future Directions and Emerging Research Avenues for Ethanone, 1 3 Methyl 2 Benzofuranyl

Preclinical and Clinical Translation Potential of Promising Lead Compounds

The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges. For derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-, the primary focus has been on their anticancer properties. Several analogues have demonstrated significant cytotoxicity against a range of cancer cell lines, marking them as promising lead compounds. nih.govnih.govnih.govmdpi.comresearchgate.net The preclinical development of these leads involves a rigorous evaluation of their efficacy in more complex biological systems, moving from in vitro to in vivo models.

Recent studies have identified several benzofuran (B130515) derivatives with potent anticancer activity, laying the groundwork for future preclinical investigation. For instance, certain 3-methylbenzofuran (B1293835) derivatives have shown significant antiproliferative activity against non-small cell lung carcinoma cell lines (A549 and NCI-H23). nih.govnih.gov One derivative, in particular, exhibited an IC50 value of 1.48 µM against the A549 cell line, comparable to the standard drug staurosporine. nih.gov Similarly, hybrid molecules incorporating the benzofuran scaffold have shown promise. Benzofuran-isatin conjugates have displayed potent and selective anti-proliferative action towards colorectal cancer cell lines. nih.gov

The translational potential of these compounds hinges on comprehensive preclinical studies that include pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and toxicology. While in vitro studies provide initial proof-of-concept, in vivo animal models are crucial to assess a compound's therapeutic index—the balance between its efficacy and toxicity. Some in vivo studies on benzofuran derivatives have shown significant inhibition of tumor growth in mouse models without major side effects, suggesting a favorable therapeutic window. nih.gov

However, a significant gap remains in the clinical translation of these specific benzofuran derivatives. Currently, there is a lack of publicly available data on any derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- entering formal clinical trials. The progression of these promising leads will depend on securing funding and navigating the stringent regulatory pathways. Future research will undoubtedly focus on selecting the most potent and least toxic candidates for comprehensive preclinical evaluation, with the ultimate goal of initiating Phase I clinical trials.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran derivative 16bA549 (Non-small cell lung)1.48 nih.gov
3-(Morpholinomethyl)benzofuran 18dA549 (Non-small cell lung)- nih.gov
Oxadiazole conjugate 14cHCT116 (Colon)3.27 nih.gov
3-Amidobenzofuran 28gMDA-MB-231 (Breast)3.01 nih.gov
Benzofuran-chalcone 33dA-549 (Lung)2.74 nih.gov
Benzofuran-isatin conjugate 5aSW620 (Colorectal)8.7 nih.gov
Benzofuran-isatin conjugate 5dSW620 (Colorectal)6.5 nih.gov

Novel Therapeutic Applications Beyond Established Activities

While oncology has been the primary playground for exploring the bioactivity of Ethanone, 1-(3-methyl-2-benzofuranyl)- derivatives, emerging research is beginning to uncover their potential in other therapeutic areas. The benzofuran scaffold is a versatile pharmacophore, and its derivatives are being investigated for a range of other biological activities. mdpi.comrsc.orgtaylorandfrancis.com

One of the most promising new avenues is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Certain 2-arylbenzofuran derivatives have been shown to exhibit neuroprotective and immunomodulatory properties. nih.gov Specifically, one compound demonstrated the ability to inhibit butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's, and showed neuroprotective effects against Aβ1-42 oligomers. nih.gov Furthermore, it acted as a potent and selective ligand for the cannabinoid receptor 2 (CB2), which is involved in neuroinflammation. nih.gov This multi-target approach is particularly attractive for complex diseases like Alzheimer's.

The antibacterial and antifungal potential of benzofuran derivatives is another area of active investigation. nih.govnih.gov With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Some derivatives have shown moderate activity against Gram-positive bacterial strains. mdpi.comnih.govresearchgate.net Further structural modifications could enhance this activity and broaden the spectrum to include Gram-negative bacteria and fungal pathogens. For instance, modifications at the C-2 position of a benzofuran derivative have led to the discovery of potent antifungal agents active in murine models of systemic candidiasis. nih.gov

Additionally, some benzofuran derivatives have been identified as STING (stimulator of interferon genes) agonists, inducing an innate immune response that can inhibit the replication of coronaviruses, including SARS-CoV-2. nih.gov This highlights their potential as broad-spectrum antiviral agents. The diverse biological activities of the benzofuran scaffold suggest that derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- could be repurposed or redesigned for a multitude of therapeutic applications beyond cancer.

Advanced Synthetic Methodologies and Sustainable Production Routes

The efficient and sustainable synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives is crucial for enabling further research and potential commercialization. While classical synthetic routes exist, modern organic chemistry is continually evolving to provide more advanced, efficient, and environmentally friendly methodologies. jocpr.com

Recent advancements in catalysis have offered powerful tools for the construction of the benzofuran ring system. Palladium- and copper-based catalytic systems are now widely used for their efficiency and functional group tolerance. acs.org For instance, palladium-catalyzed intramolecular Heck reactions and Sonogashira couplings have proven effective in synthesizing complex benzofuran derivatives. acs.org Copper-catalyzed reactions, often carried out in greener solvents like deep eutectic solvents (DES), offer an environmentally benign approach to benzofuran synthesis. nih.govresearchgate.net

One-pot multicomponent reactions are also gaining traction as they allow for the construction of complex molecules in a single step, reducing waste and improving efficiency. epa.gov Electrochemical methods represent another frontier in sustainable synthesis, offering a catalyst-free and mild approach to producing benzofuran derivatives. researchgate.net Visible-light-mediated catalysis is also emerging as a powerful and green synthetic tool. researchgate.net

Looking ahead, the focus will be on developing scalable and cost-effective synthetic routes that minimize the use of hazardous reagents and solvents. The principles of green chemistry will be central to the future production of these compounds. This includes the use of renewable starting materials, atom-economical reactions, and catalytic processes that allow for easy recovery and recycling of the catalyst. nih.govresearchgate.net

Table 2: Modern Synthetic Approaches for Benzofuran Derivatives

Synthetic MethodCatalyst/ReagentKey FeaturesReference
Palladium-Catalyzed ReactionsPd(OAc)₂, (PPh₃)PdCl₂High efficiency, functional group tolerance acs.org
Copper-Catalyzed ReactionsCuI, CuBrUse of green solvents (DES), environmentally benign nih.govresearchgate.net
Electrochemical Synthesis-Catalyst-free, mild conditions researchgate.net
Visible-Light-Mediated Catalysis-Green energy source researchgate.net
One-Pot Multicomponent ReactionsVariousHigh efficiency, reduced waste epa.gov

Development of Targeted Delivery Systems

A major challenge in cancer therapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. The development of targeted delivery systems for potent anticancer compounds like the derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- is a critical area of research that can significantly improve their therapeutic index. nih.gov

Nanoparticle-based drug delivery systems offer a promising solution. dntb.gov.uaresearchgate.net These systems can encapsulate the drug, protecting it from degradation in the bloodstream and altering its pharmacokinetic profile. Various types of nanocarriers are being explored, including liposomes, polymeric micelles, solid-lipid nanoparticles, and metallic nanoparticles (e.g., gold and magnetic nanoparticles). nih.govmdpi.com One study has reported the development of a nanoparticulate formulation for a benzofuran-pyrazole hybrid, which showed enhanced anticancer activity compared to the free drug. nih.gov

The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies, peptides, or small molecules, that specifically bind to receptors overexpressed on the surface of cancer cells. nih.govmdpi.com This "active targeting" strategy can significantly increase the concentration of the drug at the tumor site. For example, receptors like the folate receptor and the epidermal growth factor receptor (EGFR) are often overexpressed in various cancers and can be targeted with specific ligands. nih.gov

Another approach is the development of stimuli-responsive delivery systems that release the drug in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov Polymer-drug conjugates are also being investigated as a means to improve the solubility and pharmacokinetic properties of hydrophobic drugs like many benzofuran derivatives. acs.orgresearchgate.net Future research will focus on designing and optimizing these targeted delivery systems to enhance the efficacy and safety of promising benzofuran-based anticancer agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. dntb.gov.ua These computational tools can significantly accelerate the design and optimization of new drug candidates, including derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.

Quantitative Structure-Activity Relationship (QSAR) studies are a well-established computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net By building predictive models, QSAR can guide the design of new derivatives with enhanced potency. Several QSAR studies have been performed on benzofuran derivatives to understand the structural requirements for their anticancer activity. mdpi.comsemanticscholar.orgelsevierpure.com

Molecular docking is another powerful in silico technique that predicts the binding orientation and affinity of a small molecule to its biological target, such as a protein or enzyme. researchgate.netjazindia.comnih.govatmiyauni.ac.inugm.ac.id This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors. Numerous molecular docking studies have been conducted on benzofuran derivatives to explore their interactions with various cancer-related targets like EGFR, VEGFR-2, and tubulin. nih.govresearchgate.netatmiyauni.ac.inugm.ac.id These studies have provided insights into the key interactions that govern the activity of these compounds, which can be leveraged for further optimization. nih.govnih.govugm.ac.idmdpi.com

More advanced AI and ML algorithms are now being used for de novo drug design, where they can generate novel molecular structures with desired properties from scratch. These generative models can explore vast chemical spaces to identify promising new scaffolds. AI can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov The synergy between computational predictions and experimental validation will be key to accelerating the discovery and optimization of the next generation of benzofuran-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methyl-2-benzofuranyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF at 0°C facilitates deprotonation and subsequent cyclization of phenolic precursors . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of precursor to base) and reaction time (12–24 hours) improves yields. Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is key for confirming the benzofuran core and methyl/ethanone substituents. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₀O₂; theoretical 174.07 g/mol) . X-ray crystallography may resolve ambiguities in substitution patterns .

Q. What safety precautions are necessary when handling 1-(3-methyl-2-benzofuranyl)ethanone?

  • Methodological Answer : Use fume hoods to avoid inhalation, as related benzofuran derivatives emit toxic vapors (e.g., NOx, Cl⁻) upon decomposition . Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Store in cool, ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in substituent positions or assay conditions. To address this:

  • Compare bioactivity across analogs (e.g., 3-methyl vs. 5-methyl benzofurans) to isolate substituent effects .
  • Validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity) and replicate studies with controlled cell lines .
  • Apply computational models (e.g., molecular docking) to predict binding affinities to targets like kinases or GPCRs .

Q. What strategies optimize the compound’s reactivity for functionalization in medicinal chemistry?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct bromination (Br₂ in CHCl₃) at the 5-position of the benzofuran ring enhances derivatization potential .
  • Oxidation/Reduction : Use NaBH₄ to reduce the ethanone group to a secondary alcohol, enabling esterification or glycosylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 2-position using Pd(PPh₃)₄ as a catalyst .

Q. How does the methyl group at the 3-position of the benzofuran ring influence photostability and metabolic degradation?

  • Methodological Answer :

  • Photostability : The methyl group sterically shields the benzofuran core, reducing UV-induced π-π* transitions. Accelerated aging tests (e.g., 48-hour UV exposure at 365 nm) quantify degradation products via HPLC .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation. The methyl group slows hydroxylation at adjacent positions, extending half-life (e.g., t₁/₂ > 6 hours in human microsomes) .

Data Contradiction Analysis

Q. Why do toxicity profiles of this compound vary across studies, and how can these inconsistencies be addressed?

  • Methodological Answer : Variations may stem from impurities (e.g., nitro derivatives) or differences in test models (e.g., bacterial vs. mammalian assays). Mitigation strategies include:

  • Purity Assessment : Use GC-MS to detect trace impurities (e.g., nitrated byproducts) that alter toxicity .
  • Standardized Testing : Adopt OECD Test No. 471 (Ames test) for mutagenicity and No. 423 for acute oral toxicity to ensure reproducibility .
  • Dose-Response Curves : Establish LD₅₀ values in multiple species (e.g., rat LD₅₀: ~1705 mg/kg for analogs) to define safe exposure thresholds .

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Ethanone, 1-(3-methyl-2-benzofuranyl)-

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